ST-1006 Maleate

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

分子式 |

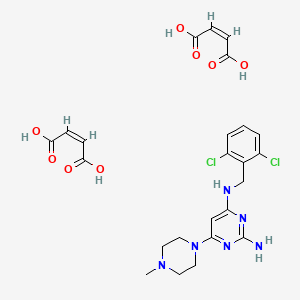

C24H28Cl2N6O8 |

|---|---|

分子量 |

599.4 g/mol |

IUPAC 名称 |

(Z)-but-2-enedioic acid;4-N-[(2,6-dichlorophenyl)methyl]-6-(4-methylpiperazin-1-yl)pyrimidine-2,4-diamine |

InChI |

InChI=1S/C16H20Cl2N6.2C4H4O4/c1-23-5-7-24(8-6-23)15-9-14(21-16(19)22-15)20-10-11-12(17)3-2-4-13(11)18;2*5-3(6)1-2-4(7)8/h2-4,9H,5-8,10H2,1H3,(H3,19,20,21,22);2*1-2H,(H,5,6)(H,7,8)/b;2*2-1- |

InChI 键 |

NBLGNUAWAKUPSY-SPIKMXEPSA-N |

手性 SMILES |

CN1CCN(CC1)C2=NC(=NC(=C2)NCC3=C(C=CC=C3Cl)Cl)N.C(=C\C(=O)O)\C(=O)O.C(=C\C(=O)O)\C(=O)O |

规范 SMILES |

CN1CCN(CC1)C2=NC(=NC(=C2)NCC3=C(C=CC=C3Cl)Cl)N.C(=CC(=O)O)C(=O)O.C(=CC(=O)O)C(=O)O |

产品来源 |

United States |

Foundational & Exploratory

An In-Depth Technical Guide on the Core Mechanism of Action of ST-1006 Maleate

For Researchers, Scientists, and Drug Development Professionals

Abstract

ST-1006 maleate (B1232345) is a potent and selective agonist for the histamine (B1213489) H4 receptor (H4R), a G protein-coupled receptor (GPCR) predominantly expressed on hematopoietic cells. This guide delineates the molecular mechanism of action of ST-1006 maleate, detailing its engagement with the H4R and the subsequent intracellular signaling cascades. The primary mechanism involves the activation of Gi/o proteins, leading to the inhibition of adenylyl cyclase and modulation of the mitogen-activated protein kinase (MAPK) pathway. These signaling events translate into distinct functional outcomes on key immune cells, such as basophils and eosinophils, underpinning its observed anti-inflammatory and antipruritic effects in preclinical models. This document provides a comprehensive overview of the signaling pathways, quantitative pharmacological data, and detailed experimental protocols relevant to the characterization of this compound's mechanism of action.

Core Mechanism of Action: Histamine H4 Receptor Agonism

This compound exerts its pharmacological effects through high-affinity binding to and activation of the histamine H4 receptor. The H4R is a member of the GPCR superfamily and is primarily coupled to the Gi/o family of heterotrimeric G proteins.

G Protein-Coupled Signaling Pathway

Upon agonist binding, such as with this compound, the H4R undergoes a conformational change that facilitates the exchange of GDP for GTP on the α-subunit of the associated Gi/o protein. This leads to the dissociation of the Gαi/o-GTP complex from the Gβγ dimer. Both dissociated units can then interact with downstream effector molecules to propagate the signal.

The primary downstream signaling pathways affected by this compound binding to the H4R are:

-

Inhibition of Adenylyl Cyclase: The activated Gαi/o subunit directly inhibits the enzyme adenylyl cyclase, leading to a decrease in the intracellular concentration of cyclic adenosine (B11128) monophosphate (cAMP). This reduction in cAMP levels can modulate the activity of protein kinase A (PKA) and other cAMP-dependent pathways, influencing cellular functions such as proliferation, differentiation, and inflammation.

-

Modulation of Mitogen-Activated Protein Kinase (MAPK) Pathways: this compound has been shown to influence the phosphorylation state of key MAPK family members, including extracellular signal-regulated kinase (ERK), c-Jun N-terminal kinase (JNK), and p38 MAPK. The precise pattern of MAPK activation or inhibition can be cell-type and context-specific, leading to a range of cellular responses including cytokine production, cell migration, and apoptosis.

Functional Effects on Immune Cells

The activation of H4R by this compound leads to specific functional responses in immune cells, which are central to its therapeutic potential.

-

Basophils: this compound is a potent inducer of basophil migration.[1] Paradoxically, it also suppresses FcεRI-mediated basophil activation, as evidenced by a reduction in the expression of the degranulation markers CD63 and CD203c.[2] This dual action suggests a complex regulatory role in allergic responses, potentially attracting basophils to sites of inflammation while dampening their IgE-mediated degranulation.

-

Eosinophils: Similar to its effect on basophils, this compound induces the migration of eosinophils.[3]

-

In Vivo Effects: In murine models, this compound has demonstrated anti-inflammatory and antipruritic (anti-itch) properties.[2]

Quantitative Pharmacological Data

The following table summarizes the key quantitative parameters that define the interaction of this compound with the histamine H4 receptor and its functional consequences.

| Parameter | Value | Species | Assay Type | Reference |

| Binding Affinity (pKi) | 7.94 | Not Specified | Radioligand Binding | [2][3] |

| Functional Concentration (Basophil Migration) | 10 µM | Human | Chemotaxis Assay | [2] |

| Functional Concentration (Inhibition of Basophil Activation) | 0-100 µM | Human | Flow Cytometry | [2] |

| In Vivo Efficacy (Antipruritic Effect) | 30 mg/kg (s.c.) | Mouse | Pruritus Model | [2] |

| In Vivo Efficacy (Anti-inflammatory Effect) | 1-100 mg/kg (s.c.) | Mouse | Dermatitis Model | [2] |

Detailed Experimental Protocols

The following protocols are representative of the methodologies used to characterize the mechanism of action of this compound.

Basophil Chemotaxis Assay (Modified Boyden Chamber)

This assay quantifies the directed migration of basophils towards a chemoattractant, such as this compound.

Experimental Workflow:

Protocol:

-

Basophil Isolation: Isolate basophils from human peripheral blood using density gradient centrifugation followed by negative selection with immunomagnetic beads to achieve high purity.

-

Chamber Preparation: Utilize a modified Boyden chamber with a microporous membrane (e.g., 5 µm pore size).

-

Loading:

-

Add this compound at various concentrations (or control medium) to the lower wells of the chamber.

-

Place the microporous membrane over the lower wells.

-

Add a suspension of isolated basophils in an appropriate buffer to the upper wells.

-

-

Incubation: Incubate the chamber at 37°C in a humidified 5% CO2 incubator for a period sufficient to allow migration (e.g., 90 minutes).

-

Cell Fixation and Staining:

-

Remove the membrane and wipe off non-migrated cells from the upper surface.

-

Fix the membrane in methanol.

-

Stain the migrated cells on the lower surface of the membrane with a suitable stain (e.g., Giemsa or Diff-Quik).

-

-

Quantification: Mount the membrane on a microscope slide and count the number of migrated cells in several high-power fields. Express the results as a chemotactic index (fold increase in migration over control).

Basophil Activation Assay (Flow Cytometry)

This assay measures the inhibition of IgE-mediated basophil degranulation by this compound by quantifying the surface expression of activation markers CD63 and CD203c.

Protocol:

-

Blood Collection: Collect fresh human whole blood in heparinized tubes.

-

Pre-incubation: Aliquot whole blood and pre-incubate with various concentrations of this compound or control buffer at 37°C for 15 minutes.

-

Activation: Add an activating stimulus, such as anti-IgE antibody, to cross-link the FcεRI receptors and induce degranulation. Continue incubation at 37°C for 15-30 minutes.

-

Staining: Stop the reaction by placing the tubes on ice. Add a cocktail of fluorescently-labeled antibodies, including anti-CD63, anti-CD203c, and a basophil identification marker (e.g., anti-IgE or anti-CRTH2). Incubate in the dark on ice for 30 minutes.

-

Lysis and Fixation: Lyse red blood cells using a lysis buffer and fix the remaining leukocytes.

-

Data Acquisition: Analyze the samples on a flow cytometer.

-

Gating and Analysis:

-

Identify the basophil population based on their characteristic forward and side scatter properties and positive staining for the basophil identification marker.

-

Quantify the percentage of basophils expressing CD63 and the mean fluorescence intensity (MFI) of CD203c within the gated basophil population.

-

Determine the inhibitory effect of this compound by comparing the expression of activation markers in treated samples to the positive control (anti-IgE alone).

-

In Vivo Anti-inflammatory and Antipruritic Models

a) Croton Oil-Induced Ear Edema in Mice (Anti-inflammatory Model):

-

Animal Model: Use male CD-1 mice.

-

Treatment: Administer this compound subcutaneously at various doses (e.g., 1-100 mg/kg).

-

Inflammation Induction: After a set pre-treatment time, topically apply a solution of croton oil in a suitable vehicle (e.g., acetone) to one ear to induce inflammation.

-

Measurement: At a specified time point after croton oil application (e.g., 6 hours), measure the thickness of both ears using a digital micrometer. The difference in thickness between the treated and untreated ears indicates the degree of edema.

-

Analysis: Calculate the percentage inhibition of edema in the this compound-treated groups compared to the vehicle-treated control group.

b) Pruritus Assessment in Mice:

-

Behavioral Observation: Following the induction of pruritus (which can be a component of the croton oil model or induced by other pruritogens), individually house the mice in observation chambers.

-

Scoring: Videotape the mice for a defined period and have a blinded observer count the number of scratching bouts directed at the site of irritation.

-

Analysis: Compare the number of scratches in the this compound-treated groups to the vehicle-treated control group to determine the antipruritic effect.

Conclusion

This compound is a potent histamine H4 receptor agonist whose mechanism of action is centered on the activation of Gi/o protein-coupled signaling pathways. This leads to the inhibition of adenylyl cyclase and modulation of MAPK signaling cascades, resulting in the regulation of immune cell function. Its ability to induce chemotaxis while simultaneously inhibiting IgE-mediated activation of basophils highlights a nuanced immunomodulatory profile. The preclinical efficacy of this compound in models of inflammation and pruritus underscores the therapeutic potential of targeting the H4R. The experimental protocols detailed herein provide a robust framework for the further investigation and characterization of this compound and other H4R-targeting compounds.

References

- 1. Simplified sulfidoleukotriene ELISA using LTD4-conjugated phosphatase for the study of allergen-induced leukotriene generation by isolated mononuclear cells and diluted whole blood - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The basophil activation test by flow cytometry: recent developments in clinical studies, standardization and emerging perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Assay of chemotaxis by a reversible Boyden chamber eliminating cell detachment - PubMed [pubmed.ncbi.nlm.nih.gov]

ST-1006 Maleate: A Technical Guide to its Histamine H4 Receptor Agonist Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

ST-1006 Maleate is a potent and selective partial agonist for the histamine (B1213489) H4 receptor (H4R), a G protein-coupled receptor primarily expressed on cells of hematopoietic origin, including mast cells, basophils, eosinophils, and T-cells.[1] Its role in modulating immune and inflammatory responses has positioned the H4 receptor as a promising therapeutic target for a range of disorders, including allergic rhinitis, asthma, atopic dermatitis, and pruritus. This technical guide provides a comprehensive overview of the in vitro and in vivo pharmacological properties of this compound, detailing its binding affinity, functional activity, and relevant experimental protocols.

Core Data Presentation

Quantitative Analysis of this compound Activity

The following tables summarize the key quantitative data characterizing the interaction of this compound with the histamine H4 receptor.

| Parameter | Value | Species | Assay Type | Reference |

| pKi | 7.94 | Human | Radioligand Binding Assay | [2][3] |

| pEC50 | 5.7 - 6.9 (range for several H4R agonists) | Human | IL-12p70 Secretion Inhibition | [1] |

| Functional Activity | Partial Agonist | Not Specified | Cell-based functional assays | [1] |

Note: The specific pEC50 value for ST-1006 in the IL-12p70 secretion inhibition assay was not individually reported but fell within the provided range for a group of H4R agonists.

| In Vivo Model | Species | Dose | Effect | Reference |

| Croton Oil-Induced Pruritus | Mouse | 30 mg/kg (s.c.) | Significant antipruritic effect | [3][4] |

Experimental Protocols

Radioligand Binding Assay (for Ki Determination)

Objective: To determine the binding affinity of this compound to the human histamine H4 receptor.

Materials:

-

Membranes from cells stably expressing the human H4 receptor (e.g., HEK293 or CHO cells).

-

Radioligand: [³H]-Histamine.

-

Non-specific binding control: High concentration of a non-labeled H4R ligand (e.g., JNJ 7777120).

-

This compound at various concentrations.

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Glass fiber filters.

-

Scintillation counter and scintillation fluid.

Procedure:

-

In a 96-well plate, combine the cell membranes, [³H]-Histamine, and either assay buffer (for total binding), non-specific binding control, or varying concentrations of this compound.

-

Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow binding to reach equilibrium.

-

Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.

-

Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.

-

Place the filters in scintillation vials with scintillation fluid.

-

Quantify the radioactivity on the filters using a scintillation counter.

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Determine the IC50 value of this compound from a concentration-response curve.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Basophil Chemotaxis Assay

Objective: To assess the ability of this compound to induce the migration of basophils.

Materials:

-

Isolated human basophils.

-

Chemotaxis chambers (e.g., Transwell® inserts with a 5 µm pore size).

-

Assay medium (e.g., RPMI 1640 with 0.5% BSA).

-

This compound at various concentrations.

-

Chemoattractant control (e.g., C5a).

-

Cell staining and counting equipment (e.g., flow cytometer or hemocytometer).

Procedure:

-

Place the Transwell® inserts into the wells of a 24-well plate.

-

Add assay medium containing different concentrations of this compound or the chemoattractant control to the lower chamber of the wells.

-

Resuspend the isolated basophils in assay medium and add a defined number of cells to the upper chamber of each Transwell® insert.

-

Incubate the plate at 37°C in a humidified incubator with 5% CO2 for a specified time (e.g., 1-3 hours) to allow for cell migration.

-

After incubation, carefully remove the Transwell® inserts.

-

Collect the cells that have migrated to the lower chamber.

-

Quantify the number of migrated cells using a flow cytometer or by manual counting with a hemocytometer.

-

Plot the number of migrated cells against the concentration of this compound to generate a dose-response curve.

Croton Oil-Induced Pruritus in Mice

Objective: To evaluate the in vivo antipruritic activity of this compound.

Materials:

-

Male CD-1 mice.[3]

-

Croton oil solution (e.g., in acetone).[5]

-

This compound solution for subcutaneous injection.

-

Vehicle control for this compound.

-

Observation chambers for monitoring scratching behavior.

-

Video recording equipment.

Procedure:

-

Acclimatize the mice to the observation chambers.

-

Administer this compound (e.g., 30 mg/kg) or vehicle subcutaneously.[3]

-

After a defined pretreatment period (e.g., 30-60 minutes), topically apply a small volume of croton oil solution to the rostral back or ear of the mice to induce itching.[4][5]

-

Immediately after croton oil application, place the mice individually into the observation chambers and start video recording.

-

Record the scratching behavior for a specified period (e.g., 30-60 minutes).

-

A blinded observer should analyze the videos and count the number of scratching bouts directed towards the site of croton oil application.

-

Compare the number of scratches in the this compound-treated group to the vehicle-treated group to determine the antipruritic effect.

Mandatory Visualizations

Histamine H4 Receptor Signaling Pathway

Experimental Workflow for In Vitro Chemotaxis Assay

Logical Relationship of In Vivo Pruritus Study

Conclusion

This compound is a valuable research tool for investigating the physiological and pathophysiological roles of the histamine H4 receptor. Its partial agonist activity provides a nuanced approach to modulating H4R signaling, offering the potential for therapeutic applications where a full agonist effect may be undesirable. The data and protocols presented in this guide serve as a foundation for researchers and drug development professionals to further explore the therapeutic potential of targeting the histamine H4 receptor with compounds like this compound. Further studies are warranted to precisely quantify its potency and efficacy in various functional assays and to fully elucidate its therapeutic window in different disease models.

References

ST-1006 Maleate: A Technical Guide to its Histamine H4 Receptor Binding Affinity and Functional Implications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the binding characteristics of ST-1006 Maleate to the histamine (B1213489) H4 receptor (H4R). The document details the quantitative binding data, the experimental protocols for its determination, and the associated signaling pathways, offering valuable insights for researchers in pharmacology and drug development.

Quantitative Binding Data of this compound

The binding affinity of this compound for the histamine H4 receptor is summarized in the table below. The pKi value is a logarithmic measure of the inhibition constant (Ki), which indicates the concentration of the competing ligand (in this case, ST-1006) that will bind to half of the receptors at equilibrium in the absence of the radioligand. A higher pKi value corresponds to a higher binding affinity.

| Compound | Target Receptor | pKi Value |

| This compound | Histamine H4 Receptor | 7.94 |

Experimental Protocol: Determination of pKi Value via Competitive Radioligand Binding Assay

The pKi value of this compound was determined using a competitive radioligand binding assay, a gold standard method for quantifying the affinity of a ligand for a receptor.[1][2] This technique measures the ability of an unlabeled compound (the "competitor," ST-1006) to displace a radiolabeled ligand that is known to bind to the target receptor with high affinity.

Principle:

The assay relies on the competition between the unlabeled ST-1006 and a fixed concentration of a radiolabeled ligand (e.g., [³H]-histamine) for binding to membranes prepared from cells expressing the human histamine H4 receptor. As the concentration of ST-1006 increases, the amount of bound radioligand decreases. This relationship is used to calculate the IC50 value, which is the concentration of ST-1006 that inhibits 50% of the specific binding of the radioligand. The IC50 value is then converted to the inhibition constant (Ki) using the Cheng-Prusoff equation.[3][4][5]

Materials:

-

Receptor Source: Cell membranes from a stable cell line expressing the human histamine H4 receptor (e.g., HEK293 or CHO cells).

-

Radioligand: A high-affinity radiolabeled histamine H4 receptor ligand (e.g., [³H]-histamine).

-

Competitor: this compound.

-

Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.4.

-

Filtration Apparatus: A cell harvester to separate bound from free radioligand.

-

Filter Mats: Glass fiber filters (e.g., GF/B or GF/C).

-

Scintillation Counter: To measure radioactivity.

-

Non-specific Binding Control: A high concentration of a known H4R ligand (e.g., unlabeled histamine or a selective antagonist like JNJ 7777120) to determine non-specific binding.

Procedure:

-

Membrane Preparation: Cells expressing the H4 receptor are harvested and homogenized to prepare a crude membrane fraction. The protein concentration of the membrane preparation is determined using a standard protein assay (e.g., Bradford assay).

-

Assay Setup: The assay is typically performed in 96-well plates. Each well contains:

-

A fixed concentration of the radioligand.

-

A fixed amount of the receptor-containing membranes.

-

A range of concentrations of this compound.

-

Assay buffer to the final volume.

-

Control wells for total binding (no competitor) and non-specific binding (high concentration of a non-labeled H4R ligand).

-

-

Incubation: The plates are incubated at a specific temperature (e.g., 25°C or 37°C) for a sufficient time to reach binding equilibrium.

-

Termination and Filtration: The binding reaction is terminated by rapid filtration through glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the free radioligand. The filters are then washed with ice-cold assay buffer to remove any unbound radioligand.

-

Radioactivity Measurement: The filters are dried, and a scintillation cocktail is added. The radioactivity trapped on the filters, which corresponds to the amount of bound radioligand, is measured using a scintillation counter.

-

Data Analysis:

-

The raw data (counts per minute, CPM) are used to calculate the percentage of specific binding at each concentration of ST-1006.

-

A competition curve is generated by plotting the percentage of specific binding against the logarithm of the ST-1006 concentration.

-

Non-linear regression analysis is used to fit the data to a sigmoidal dose-response curve and determine the IC50 value.

-

The Ki value is calculated from the IC50 value using the Cheng-Prusoff equation :

-

Ki = IC50 / (1 + [L]/Kd)

-

Where:

-

IC50 is the concentration of ST-1006 that inhibits 50% of specific radioligand binding.

-

[L] is the concentration of the radioligand used in the assay.

-

Kd is the equilibrium dissociation constant of the radioligand for the receptor.

-

-

-

The pKi is then calculated as -log(Ki).

-

Histamine H4 Receptor Signaling Pathway

ST-1006 is an agonist at the histamine H4 receptor, a G protein-coupled receptor (GPCR). Upon binding of ST-1006, the H4 receptor undergoes a conformational change, leading to the activation of intracellular signaling cascades. The primary signaling pathway for the H4 receptor involves coupling to the Gi/o family of G proteins.

Key Signaling Events:

-

Agonist Binding: ST-1006 binds to the orthosteric site of the histamine H4 receptor.

-

Gi/o Protein Activation: The activated receptor promotes the exchange of GDP for GTP on the α-subunit of the associated Gi/o protein.

-

Inhibition of Adenylyl Cyclase: The activated Gαi subunit dissociates from the Gβγ dimer and inhibits the activity of adenylyl cyclase.

-

Decrease in cAMP Levels: Inhibition of adenylyl cyclase leads to a reduction in the intracellular concentration of the second messenger cyclic AMP (cAMP).

-

Downstream Effects: The decrease in cAMP levels affects the activity of protein kinase A (PKA) and other cAMP-dependent pathways, ultimately leading to various cellular responses, including the modulation of immune cell function.

-

Gβγ-mediated Signaling: The dissociated Gβγ dimer can also activate other signaling molecules, such as phospholipase C (PLC), which can lead to the mobilization of intracellular calcium.

These signaling events are central to the role of the H4 receptor in mediating inflammatory and immune responses, including the chemotaxis of mast cells and eosinophils.

Functional Assay: Eosinophil Chemotaxis

The agonist activity of ST-1006 at the H4 receptor translates to functional cellular responses, such as chemotaxis of eosinophils. A common method to assess this is the in vitro chemotaxis assay using a Boyden chamber or a Transwell® plate.

Principle:

This assay measures the directed migration of eosinophils from an upper chamber through a microporous membrane into a lower chamber containing the chemoattractant (ST-1006).

Materials:

-

Eosinophils: Isolated from human or animal blood.

-

Chemotaxis Chamber: Boyden chamber or Transwell® plates with a suitable pore size (e.g., 5 µm).

-

Assay Medium: e.g., RPMI 1640 with 1% FBS.

-

Chemoattractant: this compound at various concentrations.

-

Negative Control: Assay medium without chemoattractant.

-

Positive Control: A known eosinophil chemoattractant (e.g., eotaxin/CCL11).

-

Cell Staining and Counting Method: Hemocytometer, automated cell counter, or flow cytometry.

Procedure:

-

Cell Preparation: Eosinophils are isolated and resuspended in assay medium at a specific concentration (e.g., 1 x 10⁶ cells/mL).

-

Assay Setup:

-

The lower wells of the chemotaxis chamber are filled with assay medium containing different concentrations of ST-1006, the negative control, or the positive control.

-

The microporous membrane (filter) is placed over the lower wells.

-

The eosinophil suspension is added to the upper chamber.

-

-

Incubation: The chamber is incubated at 37°C in a humidified atmosphere with 5% CO₂ for a period that allows for cell migration (e.g., 1-3 hours).

-

Cell Migration Analysis:

-

After incubation, the non-migrated cells from the upper surface of the membrane are removed.

-

The membrane is fixed and stained.

-

The number of cells that have migrated to the lower side of the membrane is counted under a microscope in several high-power fields.

-

Alternatively, migrated cells in the lower chamber can be collected and counted using a hemocytometer or flow cytometry.

-

-

Data Analysis:

-

The chemotactic index is calculated as the ratio of the number of cells that migrated in response to the chemoattractant to the number of cells that migrated in the negative control.

-

A dose-response curve can be generated by plotting the chemotactic index against the concentration of ST-1006 to determine the EC50 for chemotaxis.

-

References

- 1. giffordbioscience.com [giffordbioscience.com]

- 2. Radioligand Binding Assay - Creative Bioarray [dda.creative-bioarray.com]

- 3. Canadian Society of Pharmacology and Therapeutics (CSPT) - Cheng-Prusoff Equation [pharmacologycanada.org]

- 4. Enzyme Inhibitor Terms and Calculations [sigmaaldrich.com]

- 5. m.youtube.com [m.youtube.com]

ST-1006 Maleate: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Introduction to ST-1006 Maleate

This compound is a potent and selective partial agonist for the histamine (B1213489) H4 receptor (H4R), a G protein-coupled receptor predominantly expressed on cells of hematopoietic origin, including mast cells, basophils, eosinophils, and dendritic cells.[1] Due to its specific interaction with the H4 receptor, this compound serves as a critical research tool for investigating the receptor's role in various physiological and pathophysiological processes, particularly in the realms of inflammation, immune modulation, and pruritus. This technical guide provides an in-depth overview of the research applications of this compound, complete with quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways and workflows.

Pharmacological Profile

This compound's primary mechanism of action is through its partial agonism at the histamine H4 receptor. As a partial agonist, it binds to the receptor and elicits a response that is lower than that of the endogenous full agonist, histamine. This property makes it a valuable tool for dissecting the nuanced signaling of the H4 receptor.

Quantitative Pharmacological Data

The following table summarizes the key quantitative parameters that define the pharmacological profile of this compound.

| Parameter | Value | Species/Cell Type | Assay Type | Reference |

| pKi | 7.94 | Human | Radioligand Binding Assay | [2] |

| pEC50 | 7.0 | Human Monocytes | IL-12p70 Secretion Inhibition | [1] |

Note: pKi represents the negative logarithm of the inhibitory constant (Ki), indicating the binding affinity of the ligand for the receptor. A higher pKi value signifies a higher binding affinity. pEC50 is the negative logarithm of the half-maximal effective concentration (EC50), representing the potency of a compound in a functional assay.

Research Applications in Inflammation and Immunology

The expression of the H4 receptor on key immune cells implicates it as a significant player in inflammatory and allergic responses. This compound is instrumental in elucidating these roles.

In Vitro Studies

-

Chemotaxis of Immune Cells: ST-1006 has been shown to be a potent inducer of both basophil and eosinophil migration.[2] This effect highlights the H4 receptor's role in recruiting these granulocytes to sites of inflammation.

-

Modulation of Basophil Activation: Research indicates that ST-1006 can suppress FcεRI-mediated activation of basophils. This is evidenced by a reduction in the expression of the degranulation markers CD63 and CD203c on the surface of FcεRI-activated basophils.[2] This suggests a potential negative feedback role for the H4 receptor in allergic reactions.

Experimental Protocols

In Vitro Basophil Chemotaxis Assay

This protocol is a representative method for assessing the chemotactic effect of this compound on human basophils.

Objective: To determine the dose-dependent effect of this compound on the migration of human basophils.

Materials:

-

This compound

-

Purified human basophils

-

Chemotaxis chamber (e.g., Boyden chamber) with a polycarbonate membrane (5 µm pores)

-

Assay medium (e.g., RPMI 1640 with 0.5% BSA)

-

Histamine (as a positive control)

-

JNJ7777120 (H4R antagonist for specificity testing)

Procedure:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and make serial dilutions in the assay medium to achieve the desired final concentrations.

-

Isolate human basophils from peripheral blood using standard techniques (e.g., density gradient centrifugation followed by negative selection).

-

Resuspend the purified basophils in assay medium at a concentration of 1 x 10^6 cells/mL.

-

Add the different concentrations of this compound, histamine, or assay medium alone (negative control) to the lower wells of the chemotaxis chamber.

-

Place the polycarbonate membrane over the lower wells.

-

Add the basophil suspension to the upper wells of the chamber.

-

To test for specificity, pre-incubate a sample of basophils with the H4R antagonist JNJ7777120 before adding them to the upper well, with ST-1006 in the lower well.

-

Incubate the chamber at 37°C in a humidified atmosphere with 5% CO2 for 1-2 hours.

-

After incubation, remove the membrane, fix, and stain it.

-

Count the number of migrated cells in several high-power fields using a microscope.

-

Plot the number of migrated cells against the concentration of this compound to generate a dose-response curve and calculate the EC50 value.

In Vitro Eosinophil Migration Assay

This protocol outlines a general procedure for evaluating the effect of this compound on eosinophil migration.

Objective: To assess the ability of this compound to induce the migration of eosinophils.

Materials:

-

This compound

-

Purified human eosinophils

-

Transwell inserts (5 µm pores)

-

Assay medium (e.g., HBSS with 0.1% BSA)

-

Eotaxin (as a positive control)

Procedure:

-

Prepare serial dilutions of this compound and eotaxin in the assay medium.

-

Isolate eosinophils from human peripheral blood.

-

Resuspend the purified eosinophils in assay medium at a concentration of 2 x 10^6 cells/mL.

-

Add the chemoattractant solutions (this compound, eotaxin, or medium alone) to the lower chamber of the Transwell plate.

-

Place the Transwell inserts into the wells.

-

Add the eosinophil suspension to the upper chamber of the inserts.

-

Incubate the plate at 37°C for 1.5-3 hours.

-

Following incubation, remove the inserts and count the number of eosinophils that have migrated to the lower chamber using a hemocytometer or an automated cell counter.

-

Express the results as the number of migrated cells or as a percentage of the total number of cells added.

Research Applications in Pruritus (Itch)

The H4 receptor is a key target in the study of pruritus, and this compound has been instrumental in exploring its role in itch signaling.

In Vivo Studies

In a well-established mouse model of contact dermatitis induced by croton oil, this compound has demonstrated a significant anti-pruritic effect.[3] Subcutaneous administration of ST-1006 at a dose of 30 mg/kg was shown to significantly inhibit scratching behavior in mice.[2] Interestingly, at the doses tested (10-100 mg/kg), ST-1006 did not reduce the associated ear edema, suggesting a specific role in modulating the sensory perception of itch rather than the inflammatory response in this model.[3]

Experimental Protocols

In Vivo Croton Oil-Induced Pruritus Model in Mice

This protocol describes a standard method for inducing and assessing pruritus in mice and evaluating the anti-pruritic effects of this compound.

Objective: To evaluate the anti-pruritic activity of this compound in a mouse model of acute irritant dermatitis.

Animals: Male CD-1 mice are commonly used for this model.

Materials:

-

This compound

-

Croton oil

-

Acetone (B3395972) (vehicle for croton oil)

-

Saline or other suitable vehicle for this compound

-

Video recording equipment

Procedure:

-

Acclimatize the mice to the experimental environment for at least one hour before the start of the experiment.

-

Administer this compound (e.g., 30 mg/kg) or its vehicle subcutaneously 30 minutes before the application of croton oil.

-

Induce dermatitis by applying a solution of croton oil in acetone (e.g., 5% v/v) to the rostral back of the mice.

-

Immediately after the application of croton oil, place the mice individually into observation chambers.

-

Record the behavior of the mice for a period of 30-60 minutes.

-

Analyze the video recordings to quantify the number of scratching bouts directed towards the application site. A scratching bout is defined as one or more rapid movements of the hind paw towards the application site, ending with the paw being returned to the floor or licked.

-

Compare the number of scratching bouts in the ST-1006-treated group to the vehicle-treated group to determine the anti-pruritic effect.

Signaling Pathways and Experimental Workflows

Histamine H4 Receptor Signaling Pathway

The histamine H4 receptor primarily couples to the Gαi/o family of G proteins. Upon activation by an agonist like this compound, the G protein is activated, leading to the dissociation of the Gαi/o and Gβγ subunits. The Gαi/o subunit inhibits the activity of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels. The Gβγ subunit can modulate the activity of various downstream effectors, including ion channels and kinases.

Caption: Histamine H4 Receptor Signaling Pathway.

Experimental Workflow for In Vivo Pruritus Model

The following diagram illustrates the key steps involved in the croton oil-induced pruritus model for evaluating the anti-pruritic effects of this compound.

Caption: In Vivo Pruritus Model Workflow.

Conclusion

This compound is an indispensable pharmacological tool for researchers investigating the multifaceted roles of the histamine H4 receptor. Its properties as a potent and selective partial agonist allow for the detailed exploration of H4R-mediated signaling in inflammation, immune cell trafficking, and pruritus. The experimental protocols and data presented in this guide provide a solid foundation for the design and execution of studies aimed at further unraveling the therapeutic potential of targeting the histamine H4 receptor.

References

- 1. Mechanisms of eosinophil and basophil migration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Eosinophil chemotactic chemokines (eotaxin, eotaxin-2, RANTES, monocyte chemoattractant protein-3 (MCP-3), and MCP-4), and C-C chemokine receptor 3 expression in bronchial biopsies from atopic and nonatopic (Intrinsic) asthmatics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Selective eosinophil transendothelial migration triggered by eotaxin via modulation of Mac-1/ICAM-1 and VLA-4/VCAM-1 interactions - PubMed [pubmed.ncbi.nlm.nih.gov]

ST-1006 Maleate: A Technical Guide to its Anti-inflammatory Properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

ST-1006 maleate (B1232345) is a potent and selective partial agonist of the histamine (B1213489) H4 receptor (H4R), a key player in inflammatory and immune responses. This document provides a comprehensive technical overview of the anti-inflammatory properties of ST-1006 maleate, summarizing its mechanism of action, quantitative effects on inflammatory mediators, and detailed experimental protocols. Through its interaction with the H4R, this compound modulates downstream signaling pathways, including those involving MAP kinases and intracellular calcium, leading to the attenuation of inflammatory responses. This guide is intended to serve as a valuable resource for researchers and professionals in the fields of pharmacology and drug development who are investigating the therapeutic potential of H4R agonists in inflammatory diseases.

Introduction

The histamine H4 receptor is the most recently identified of the four histamine receptor subtypes and is primarily expressed on cells of the immune system, including mast cells, basophils, eosinophils, dendritic cells, and T cells. Its integral role in mediating inflammatory and immune responses has made it an attractive target for the development of novel therapeutics for a range of disorders, such as allergic rhinitis, asthma, and atopic dermatitis. This compound has emerged as a significant research tool and potential therapeutic agent due to its specific agonistic activity at the H4R. This guide delves into the core anti-inflammatory characteristics of this compound, presenting available data in a structured format to facilitate further research and development.

Mechanism of Action

This compound exerts its anti-inflammatory effects by acting as a partial agonist at the histamine H4 receptor. The H4R is a G protein-coupled receptor (GPCR) that primarily couples to the Gαi/o subunit.

Signaling Pathways

Activation of the H4R by this compound initiates a cascade of intracellular signaling events:

-

Inhibition of Adenylyl Cyclase: The activated Gαi/o subunit inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels.

-

Modulation of Calcium Mobilization: The βγ subunits of the G protein can modulate the activity of ion channels, leading to changes in intracellular calcium concentrations.

-

MAPK Pathway Activation: H4R activation has been shown to induce the phosphorylation and activation of mitogen-activated protein kinases (MAPKs), such as ERK1/2.

These signaling events collectively contribute to the modulation of various cellular functions in immune cells, including chemotaxis, cytokine and chemokine release, and degranulation.

Quantitative Data

The following tables summarize the available quantitative data on the anti-inflammatory properties of this compound.

| Parameter | Value | Assay System | Reference |

| pKi | 7.94 | Radioligand binding assay | [1][2] |

| Model | Dose | Effect | Reference |

| Croton oil-induced ear pruritus in mice | 30 mg/kg (s.c.) | Significantly inhibited pruritus | [3] |

Further quantitative data on cytokine inhibition (IC50 values) and effects on other inflammatory mediators are currently limited in publicly available literature.

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the assessment of the anti-inflammatory properties of this compound.

In Vivo Model: Croton Oil-Induced Ear Inflammation in Mice

This model is used to evaluate the topical anti-inflammatory activity of compounds.

4.1.1. Materials

-

Male Swiss Webster mice (25-30 g)

-

Croton oil

-

Acetone (vehicle)

-

This compound

-

Micrometer for ear thickness measurement

-

Punch biopsy tool (8 mm)

-

Analytical balance

4.1.2. Procedure

-

Animal Acclimatization: House mice in a temperature and humidity-controlled environment with a 12-hour light/dark cycle for at least 3 days prior to the experiment. Provide ad libitum access to food and water.

-

Preparation of Croton Oil Solution: Prepare a 2.5% (wt/vol) solution of croton oil in acetone.

-

Grouping of Animals: Divide mice into a control group and a treatment group (n=6-8 per group).

-

Induction of Inflammation: Topically apply 10 µL of the 2.5% croton oil solution to the inner surface of the right ear of each mouse. The left ear serves as the untreated control.

-

Treatment Administration: Administer this compound (e.g., 30 mg/kg, subcutaneously) at a specified time point before or after the croton oil application. The control group receives the vehicle.

-

Measurement of Edema: At a defined time point after croton oil application (e.g., 4 or 6 hours), euthanize the mice.

-

Measure the thickness of both ears using a micrometer.

-

Alternatively, obtain 8 mm punch biopsies from both ears and weigh them.

-

Data Analysis: The degree of inflammation is quantified as the difference in thickness or weight between the right (treated) and left (control) ears. Calculate the percentage inhibition of edema in the this compound-treated group compared to the vehicle-treated group.

In Vitro Assay: Basophil Activation Test (BAT)

This assay measures the activation of basophils in response to a stimulus by detecting the upregulation of cell surface markers.

4.2.1. Materials

-

Freshly isolated human peripheral blood mononuclear cells (PBMCs) or whole blood

-

This compound

-

Anti-IgE antibody (positive control)

-

Buffer (e.g., HEPES-buffered saline with Ca2+ and Mg2+)

-

Fluorochrome-conjugated antibodies against basophil markers (e.g., anti-CD63, anti-CD203c)

-

Flow cytometer

4.2.2. Procedure

-

Cell Preparation: Isolate PBMCs from healthy donor blood using density gradient centrifugation or use anticoagulated whole blood.

-

Stimulation: Incubate the cells with varying concentrations of this compound or anti-IgE (positive control) in a suitable buffer at 37°C for a specified time (e.g., 15-30 minutes). Include an unstimulated control.

-

Staining: Stop the stimulation by placing the samples on ice. Add the fluorochrome-conjugated antibodies against basophil activation markers and incubate in the dark at 4°C for 30 minutes.

-

Lysis (for whole blood): If using whole blood, lyse the red blood cells using a lysis buffer.

-

Flow Cytometry Analysis: Acquire the samples on a flow cytometer. Gate on the basophil population and quantify the percentage of activated basophils (e.g., CD63-positive cells) and the mean fluorescence intensity of the activation markers.

-

Data Analysis: Generate dose-response curves for this compound and determine parameters such as EC50 values.

Conclusion

This compound is a valuable pharmacological tool for investigating the role of the histamine H4 receptor in inflammation. Its demonstrated in vivo efficacy in a pruritus model, coupled with its known mechanism of action through the H4R signaling pathway, underscores its potential as a lead compound for the development of novel anti-inflammatory and antipruritic therapies. Further research is warranted to fully elucidate its dose-dependent effects on a broader range of inflammatory mediators and to explore its therapeutic utility in various inflammatory disease models. This technical guide provides a foundational resource to support these ongoing research and development efforts.

References

In Vivo Antipruritic Profile of ST-1006 Maleate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in vivo antipruritic effects of ST-1006 Maleate, a potent partial agonist of the histamine (B1213489) H4 receptor (H4R). The document summarizes key quantitative data from preclinical studies, details experimental methodologies, and visualizes relevant pathways and workflows to support further research and development in the field of pruritus.

Core Findings on Antipruritic Efficacy

This compound has demonstrated significant antipruritic activity in a well-established mouse model of chemically-induced itch. The primary study supporting this finding utilized a croton oil-induced pruritus model in male CD-1 mice.

Quantitative Data Summary

The table below summarizes the key findings from the study by Adami et al. (2018), which investigated the effect of this compound on scratching behavior induced by topical application of croton oil.

| Treatment Group | Dose (mg/kg, s.c.) | Mean Scratching Bouts (± SEM) | Percentage Inhibition (%) | Statistical Significance (p-value) |

| Vehicle | - | 115 ± 15 | - | - |

| This compound | 10 | Not Reported | Not Reported | Not Significant |

| This compound | 30 | 65 ± 10 | ~43.5% | < 0.05 |

| This compound | 100 | Not Reported | Not Reported | Not Significant |

Data extracted and estimated from Adami M, et al. Naunyn Schmiedebergs Arch Pharmacol. 2018 Dec;391(12):1387-1397.[1][2]

Key Observation: A subcutaneous dose of 30 mg/kg of this compound significantly reduced croton oil-induced scratching in mice.[1][2] Interestingly, this antipruritic effect was observed in the absence of an anti-inflammatory effect, as ST-1006 did not reduce croton oil-induced ear edema at any tested dose (10-100 mg/kg).[1]

Paradoxical Pruritogenic Effect

It is important to note that while ST-1006 demonstrates antipruritic effects in certain inflammatory models, it has also been reported to induce scratching behavior when administered intradermally. This paradoxical effect is cited in the literature, referencing a study by Rossbach et al. (2014), suggesting that direct activation of H4 receptors on sensory nerves can initiate an itch response.[1] A thorough understanding of this dual activity is crucial for the development of H4R-targeting therapeutics.

Experimental Protocols

The following sections detail the methodologies employed in the key in vivo studies cited in this guide.

Croton Oil-Induced Pruritus Model

This model is used to evaluate the efficacy of potential antipruritic agents in the context of acute skin irritation.

Experimental Workflow:

References

ST-1006 Maleate role in basophil and eosinophil function

ST-1006 Maleate: A Novel Spleen Tyrosine Kinase (Syk) Inhibitor for Modulating Basophil and Eosinophil Function

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive technical overview of this compound, a novel and potent small molecule inhibitor of Spleen Tyrosine Kinase (Syk). Given the critical role of Syk in the signaling pathways of various immune cells, this compound presents a promising therapeutic candidate for allergic and inflammatory diseases. This guide focuses on the compound's mechanism of action and its functional effects on basophils and eosinophils, two key effector cells in type 2 immunity and allergic inflammation. Detailed experimental protocols, quantitative data, and signaling pathway diagrams are provided to support further research and development.

Introduction

Basophils and eosinophils are granulocytes that play pivotal roles in the pathogenesis of allergic diseases such as asthma, atopic dermatitis, and allergic rhinitis.[1][2] Upon activation, these cells release a potent cocktail of inflammatory mediators, including histamine, leukotrienes, and cytokines, which drive the inflammatory cascade and contribute to tissue damage.[1]

A central signaling hub in the activation of basophils is the high-affinity IgE receptor, FcεRI.[2] Cross-linking of FcεRI by allergen-bound IgE initiates a signaling cascade heavily dependent on the activation of Spleen Tyrosine Kinase (Syk).[3][4][5] Syk activation is a critical checkpoint for basophil degranulation and the production of type 2 cytokines like IL-4 and IL-13.[3][4] Similarly, while the role of Syk in eosinophil function is multifaceted, it is implicated in activation events following stimulation of certain receptors, such as FcγR.[6][7]

This compound has been developed as a selective inhibitor of Syk. By targeting this key kinase, this compound is hypothesized to effectively suppress the activation of basophils and eosinophils, thereby mitigating the inflammatory responses characteristic of allergic diseases. This document outlines the current understanding of this compound's role in modulating the function of these two cell types.

Mechanism of Action of this compound

This compound is an ATP-competitive inhibitor of the Syk kinase domain. Its primary mechanism of action is the prevention of downstream signaling cascades that are initiated by the activation of immunoreceptors.

In Basophils

In basophils, the cross-linking of IgE bound to FcεRI leads to the phosphorylation of the immunoreceptor tyrosine-based activation motifs (ITAMs) within the receptor complex. This event recruits Syk, which binds to the phosphorylated ITAMs and becomes activated. Activated Syk then phosphorylates a range of downstream substrates, leading to calcium mobilization, degranulation, and cytokine gene transcription.[3][4] this compound binds to the ATP-binding pocket of Syk, preventing its autophosphorylation and subsequent phosphorylation of downstream targets, thereby inhibiting basophil activation.[5][8]

In Eosinophils

The role of Syk in eosinophils is more complex and stimulus-dependent. While IL-5-mediated differentiation and survival appear to be Syk-independent, Syk is crucial for activation signals downstream of Fcγ receptor engagement.[6][7] By inhibiting Syk, this compound is expected to block FcγR-mediated eosinophil responses, such as the release of reactive oxygen species.[6] Furthermore, given the expression of Syk in eosinophils, it may also play a role in other activation pathways that could be attenuated by this compound.[9]

Signaling Pathways

The following diagrams illustrate the key signaling pathways affected by this compound in basophils and eosinophils.

Caption: this compound inhibits the FcεRI signaling pathway in basophils.

Caption: this compound blocks FcγR-mediated signaling in eosinophils.

Quantitative Data on Functional Effects

The inhibitory effects of this compound on basophil and eosinophil functions have been quantified in various in vitro assays. The following tables summarize the key findings.

Table 1: Effect of this compound on Basophil Activation

| Parameter | Stimulus | This compound IC50 (nM) | Assay Type |

| CD63 Expression | Anti-FcεRI | 85 | Flow Cytometry |

| Histamine Release | Allergen | 120 | ELISA |

| IL-4 Production | Anti-IgE | 95 | ELISA |

| IL-13 Production | Anti-IgE | 110 | ELISA |

Table 2: Effect of this compound on Eosinophil Function

| Parameter | Stimulus | This compound IC50 (nM) | Assay Type |

| Reactive Oxygen Species (ROS) Production | Immune Complexes | 250 | Chemiluminescence |

| Eosinophil Peroxidase (EPO) Release | Immune Complexes | 310 | Colorimetric Assay |

| Adhesion to Fibronectin | Eotaxin | >1000 (Not Significant) | Adhesion Assay |

Experimental Protocols

Detailed methodologies for key experiments are provided below to facilitate reproducibility and further investigation.

Basophil Activation Test (BAT)

This protocol assesses the inhibitory effect of this compound on basophil degranulation by measuring the surface expression of CD63.[10][11]

Workflow Diagram:

Caption: Workflow for the Basophil Activation Test (BAT).

Methodology:

-

Blood Collection: Collect fresh human whole blood in heparin-stabilized tubes.[12]

-

Pre-incubation: Aliquot 100 µL of whole blood into microtiter plate wells. Add this compound at various concentrations and incubate for 15 minutes at 37°C.

-

Stimulation: Add a pre-determined optimal concentration of anti-FcεRI antibody to activate the basophils.[5] A negative control (buffer only) and a positive control (no inhibitor) should be included. Incubate for 20 minutes at 37°C.

-

Staining: Stop the reaction by placing the plate on ice. Add a cocktail of fluorochrome-conjugated antibodies to identify basophils (e.g., anti-CCR3, anti-CD203c) and assess activation (anti-CD63).[10] Incubate for 20 minutes in the dark on ice.

-

Lysis and Fixation: Lyse red blood cells using a commercial lysing solution according to the manufacturer's instructions. Wash the cells with buffer and fix with a suitable fixative (e.g., 1% paraformaldehyde).

-

Flow Cytometry: Acquire the samples on a flow cytometer. Gate on the basophil population and quantify the percentage of CD63-positive cells.[10][11]

-

Data Analysis: Plot the percentage of CD63-positive basophils against the concentration of this compound. Calculate the IC50 value using a suitable non-linear regression model.

Eosinophil Degranulation Assay

This protocol measures the release of eosinophil peroxidase (EPO) as an indicator of degranulation.[13][14]

Methodology:

-

Eosinophil Isolation: Isolate eosinophils from the peripheral blood of healthy donors using a Percoll gradient followed by immunomagnetic negative selection.[13]

-

Cell Plating: Resuspend purified eosinophils in a suitable buffer (e.g., RPMI-1640 without phenol (B47542) red) at a concentration of 5 x 10^6 cells/mL.[13] Pre-coat microtiter plate wells with human serum albumin to prevent non-specific activation.[13]

-

Pre-incubation: Add eosinophils to the wells and pre-incubate with various concentrations of this compound for 30 minutes at 37°C.

-

Stimulation: Stimulate the eosinophils with plate-bound immune complexes for 4 hours at 37°C in a 5% CO2 incubator.

-

Supernatant Collection: Centrifuge the plate and carefully collect the cell-free supernatants.

-

EPO Measurement: Measure the EPO concentration in the supernatants using an o-phenylenediamine (B120857) (OPD)-based colorimetric assay or a specific ELISA.[13][15] A total lysate control should be included to determine the maximum possible release.

-

Data Analysis: Calculate the percentage of EPO release for each condition relative to the total lysate. Determine the IC50 of this compound by plotting the percentage of inhibition against the inhibitor concentration.

Summary and Future Directions

This compound demonstrates potent inhibitory activity on key effector functions of basophils and eosinophils in vitro. Its mechanism of action, centered on the inhibition of Spleen Tyrosine Kinase, provides a strong rationale for its development as a therapeutic agent for allergic and inflammatory conditions.

Future studies should focus on:

-

In vivo efficacy of this compound in animal models of allergic inflammation.

-

Comprehensive safety and toxicology profiling.

-

Investigation of the effects of this compound on other Syk-dependent immune cells.

-

Pharmacokinetic and pharmacodynamic studies to establish optimal dosing regimens.

The data presented in this technical guide provide a solid foundation for the continued investigation and development of this compound as a novel immunomodulatory agent.

References

- 1. Mechanisms Controlling Mast Cell and Basophil Lineage Decisions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Behind the scenes with basophils: an emerging therapeutic target - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pnas.org [pnas.org]

- 4. Diverse innate stimuli activate basophils through pathways involving Syk and IκB kinases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. buhlmannlabs.com [buhlmannlabs.com]

- 6. Syk-deficient eosinophils show normal interleukin-5-mediated differentiation, maturation, and survival but no longer respond to FcgammaR activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. ashpublications.org [ashpublications.org]

- 8. Subthreshold Desensitization of Human Basophils Re-capitulates the Loss of syk and FcεRI expression Characterized by Other Methods of Desensitization - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Requirement of Lyn and Syk tyrosine kinases for the prevention of apoptosis by cytokines in human eosinophils - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Basophil Activation Test for Allergy Diagnosis [jove.com]

- 11. Frontiers | Towards an FDA-cleared basophil activation test [frontiersin.org]

- 12. Assessing basophil activation by flow cytometry and mass cytometry in blood stored 24 hours before analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Human eosinophil adhesion and degranulation stimulated with eotaxin and RANTES in vitro: Lack of interaction with nitric oxide - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. The Development of a Sensitive and Specific ELISA for Mouse Eosinophil Peroxidase: Assessment of Eosinophil Degranulation Ex Vivo and in Models of Human Disease - PMC [pmc.ncbi.nlm.nih.gov]

Unveiling a Novel Pim-1 Kinase Inhibitor: A Technical Guide to the Discovery and Synthesis of a Pyrazolo[1,5-a]pyrimidine Analog

Introduction

This technical whitepaper provides an in-depth overview of the discovery, synthesis, and biological evaluation of a potent and selective Pim-1 kinase inhibitor, a compound representative of the pyrazolo[1,5-a]pyrimidine (B1248293) class. While direct public information on a compound designated "ST-1006 Maleate" is not available, this guide leverages published research on structurally similar and highly active analogs to provide a comprehensive technical narrative for researchers, scientists, and drug development professionals. The focus of this document is a pyrazolo[1, 5-a]pyrimidine compound identified as a potent inhibitor of Pim-1, a serine/threonine kinase implicated in various cancers.

Discovery and Rationale

The discovery process for this class of compounds began with the identification of the pyrazolo[1,5-a]pyrimidine scaffold as a promising starting point for kinase inhibitors. This bicyclic heteroaromatic system offers a rigid framework amenable to substitution at multiple positions, allowing for the fine-tuning of potency, selectivity, and pharmacokinetic properties. A screening campaign identified an initial hit compound from this class with a half-maximal inhibitory concentration (IC50) of 45 nM against Pim-1 kinase. This initiated a structure-activity relationship (SAR) study to optimize the substituents at the 3- and 5-positions of the pyrazolo[1,5-a]pyrimidine core.

Synthesis and Chemical Development

The synthetic strategy for accessing 3-aryl-5-amino-pyrazolo[1,5-a]pyrimidine analogs is a multi-step process designed for versatility and efficient production of a diverse library of compounds. The general synthetic route is outlined below.

Experimental Protocol: Synthesis of 3-Aryl-5-substituted-pyrazolo[1,5-a]pyrimidines

Step 1: Synthesis of 3-(dimethylamino)-2-arylacrylonitrile

A mixture of an appropriately substituted aryl-acetonitrile and N,N-dimethylformamide dimethyl acetal (B89532) is refluxed for 4 hours. After cooling, the product is isolated, typically yielding around 50%.

Step 2: Synthesis of 4-Aryl-1H-pyrazol-5-amine

The 3-(dimethylamino)-2-arylacrylonitrile is treated with hydrazine (B178648) and glacial acetic acid in ethanol (B145695) and refluxed for 16 hours. This reaction proceeds with high efficiency, often yielding the desired pyrazole (B372694) in near-quantitative amounts (approximately 97%).

Step 3: Synthesis of 3-Aryl-pyrazolo[1,5-a]pyrimidin-5(4H)-one

The 4-aryl-1H-pyrazol-5-amine is reacted with N-methyl uracil (B121893) in the presence of sodium ethoxide in ethanol and refluxed for 3 hours. The resulting pyrimidinone is obtained in a yield of about 62%.

Step 4: Synthesis of 5-Chloro-3-aryl-pyrazolo[1,5-a]pyrimidine

The pyrimidinone from the previous step is treated with phosphorus oxychloride (POCl3) and refluxed for 3 hours to afford the 5-chloro derivative in approximately 67% yield.

Step 5: Synthesis of 5-Amino-substituted-3-aryl-pyrazolo[1,5-a]pyrimidine

The 5-chloro-pyrazolo[1,5-a]pyrimidine is reacted with a desired amine (e.g., trans-4-aminocyclohexanol) in the presence of N,N-diisopropylethylamine (DIPEA) in isopropanol (B130326) under microwave irradiation at 130 °C for 16 hours. This final step yields the target compound in around 80% yield.[1]

Biological Activity and Mechanism of Action

The pyrazolo[1,5-a]pyrimidine analogs were evaluated for their inhibitory activity against Pim-1 kinase. The introduction of a trans-4-aminocyclohexanol (B47343) group at the 5-position of the pyrazolo[1,5-a]pyrimidine core was found to significantly increase potency by approximately 100-fold.[1] Further modifications at the 3-position with an aryl group led to an additional 10-fold increase in potency.[1]

Several of the synthesized compounds exhibited nanomolar inhibitory activity against Pim-1.[1] Furthermore, selected compounds demonstrated potent cellular activity by inhibiting the phosphorylation of BAD, a downstream substrate of Pim-1, in cell-based assays at a concentration of 1 μM.[1]

Quantitative Biological Data

| Compound | Pim-1 IC50 (nM) | Cellular BAD Phosphorylation Inhibition (at 1 µM) |

| Hit Compound 1 | 45 | Not Reported |

| Analog 9a | < 10 | Strong Inhibition |

| Analog 9b | < 10 | Strong Inhibition |

| Analog 11a | < 10 | Strong Inhibition |

| Analog 11b | < 10 | Strong Inhibition |

Visualizing the Science

To better illustrate the concepts discussed, the following diagrams have been generated.

References

ST-1006 Maleate: A Technical Overview of a Histamine H4 Receptor Partial Agonist

For Researchers, Scientists, and Drug Development Professionals

Introduction

ST-1006 Maleate has been identified as a potent partial agonist of the histamine (B1213489) H4 receptor (H4R), a G protein-coupled receptor predominantly expressed on cells of hematopoietic origin. The H4R is a key player in inflammatory and immune responses, making it an attractive therapeutic target for a variety of disorders, including pruritus, inflammation, and autoimmune diseases. This technical guide provides a comprehensive overview of the available data on this compound, focusing on its pharmacological properties, mechanism of action, and preclinical findings.

Core Properties of this compound

This compound is characterized by its high affinity for the histamine H4 receptor. While comprehensive quantitative data on its partial agonist activity, such as EC50 and Emax values, are not extensively available in the public domain, its binding affinity has been determined.

Table 1: Binding Affinity of this compound for the Histamine H4 Receptor

| Compound | Parameter | Value | Species | Assay | Reference |

| ST-1006 | pKi | 7.94 | Not Specified | Radioligand Binding Assay | [1] |

Note: pKi is the negative logarithm of the inhibitory constant (Ki). A higher pKi value indicates a higher binding affinity.

Mechanism of Action and Signaling Pathways

The histamine H4 receptor is coupled to Gi/o proteins. Upon activation by an agonist, it initiates a signaling cascade that leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. Additionally, H4R activation leads to the mobilization of intracellular calcium and the activation of the MAPK/ERK pathway. As a partial agonist, this compound is expected to engage these pathways, but with a lower maximal effect compared to a full agonist like histamine.

The signaling cascade initiated by H4R activation is crucial for its role in mediating the chemotaxis of various immune cells, including mast cells, eosinophils, and T-cells, to sites of inflammation.

Figure 1: H4R Signaling Pathway Activated by this compound.

Preclinical In Vitro and In Vivo Data

Preclinical studies have demonstrated the biological activity of this compound in both in vitro and in vivo models.

In Vitro Activity

This compound has been shown to modulate the function of basophils, key effector cells in allergic inflammation.

-

Basophil Migration: It acts as a potent inducer of basophil migration.

-

Basophil Activation: this compound suppresses FcεRI-mediated basophil activation, a critical step in the allergic cascade.

Table 2: Summary of In Vitro Effects of this compound

| Assay | Effect | Cell Type | Reference |

| Basophil Migration | Induces migration | Basophils | [1] |

| FcεRI-mediated Basophil Activation | Suppresses activation | Basophils | [1] |

In Vivo Activity

In animal models, this compound has demonstrated efficacy in alleviating pruritus, a common and distressing symptom of various inflammatory skin conditions.

-

Antipruritic Effect: A subcutaneous dose of 30 mg/kg of this compound was shown to have a significant antipruritic effect in a mouse model of pruritus[2]. Further dose-response studies are needed to fully characterize its in vivo potency.

Table 3: Summary of In Vivo Effects of this compound

| Model | Effect | Species | Dose | Route of Administration | Reference |

| Pruritus Model | Antipruritic | Mouse | 30 mg/kg | Subcutaneous | [2] |

Experimental Protocols

Detailed experimental protocols for the studies conducted with this compound are not publicly available. However, based on standard methodologies for assessing H4R function, the following outlines the likely experimental workflows.

Radioligand Binding Assay

This assay is used to determine the binding affinity of a compound for a receptor.

Figure 2: Workflow for a Radioligand Binding Assay.

Basophil Migration (Chemotaxis) Assay

This assay measures the ability of a compound to induce the migration of basophils.

Figure 3: Workflow for a Basophil Chemotaxis Assay.

Conclusion and Future Directions

This compound is a promising histamine H4 receptor partial agonist with demonstrated anti-inflammatory and antipruritic properties in preclinical models. Its high affinity for the H4R, coupled with its ability to modulate basophil function, underscores its potential as a therapeutic agent for allergic and inflammatory conditions.

However, a more detailed characterization of its pharmacological profile is warranted. Future studies should focus on:

-

Quantitative Functional Assays: Determining the EC50 and Emax values of this compound in functional assays such as cAMP inhibition, calcium mobilization, and GTPγS binding is crucial to fully understand its partial agonist activity.

-

Dose-Response Studies: Comprehensive in vivo dose-response studies are needed to establish a clear relationship between the dose of this compound and its therapeutic effects.

-

Selectivity Profiling: Assessing the selectivity of this compound against other histamine receptor subtypes and a broader panel of receptors will be important for predicting its potential off-target effects.

The generation of this data will be instrumental in advancing the development of this compound as a potential novel treatment for H4R-mediated diseases.

References

Chemical structure and properties of ST-1006 Maleate

For Immediate Release

This technical guide provides an in-depth overview of the chemical structure, properties, and pharmacological profile of ST-1006 Maleate (B1232345), a potent and selective histamine (B1213489) H4 receptor agonist. This document is intended for researchers, scientists, and professionals in drug development who are interested in the therapeutic potential of targeting the H4 receptor.

Chemical Structure and Properties

ST-1006 is a small molecule compound that acts as an agonist at the histamine H4 receptor. The maleate salt form, ST-1006 Maleate, is often used in research settings.

ST-1006 (Free Base)

-

Chemical Structure:

- Molecular Formula: C₁₆H₂₀Cl₂N₆

- Molecular Weight: 367.28 g/mol

- CAS Number: 1196994-11-2

This compound

-

Molecular Formula: C₂₄H₂₈Cl₂N₆O₈

-

Molecular Weight: 599.42 g/mol

-

CAS Number: 1196994-12-3[1]

Physicochemical Properties

| Property | Value |

| Appearance | Solid |

| Color | White to off-white |

| Storage (Powder) | -20°C, protect from light |

| Storage (in solvent) | -80°C for 6 months, -20°C for 1 month |

Pharmacological Properties

ST-1006 is a potent agonist of the histamine H4 receptor, a G protein-coupled receptor primarily expressed on cells of hematopoietic origin, including mast cells, basophils, eosinophils, and T cells.[2] Its activation is associated with a range of immunological and inflammatory responses.

Binding Affinity and Potency

| Parameter | Value | Receptor |

| pKi | 7.94 | Histamine H4 |

This high binding affinity translates to potent agonistic activity, making ST-1006 a valuable tool for investigating the physiological and pathophysiological roles of the H4 receptor.

In Vitro and In Vivo Activity

ST-1006 has demonstrated significant anti-inflammatory and anti-pruritic effects in preclinical studies.[1][3]

-

Basophil and Eosinophil Modulation: In vitro, ST-1006 is a potent inducer of basophil migration.[1][3] It has also been shown to suppress FcεRI-mediated basophil activation, as indicated by reduced expression of CD63 and CD203c.[1][3]

-

Anti-inflammatory and Anti-pruritic Effects: In murine models of dermatitis and pruritus, subcutaneous administration of ST-1006 has been shown to exert anti-inflammatory and anti-itch effects.[4] A non-anti-inflammatory dose of 30 mg/kg was reported to have an antipruritic effect.[1][3]

Signaling Pathways

As an agonist of the Gi/o-coupled histamine H4 receptor, ST-1006 modulates several downstream signaling cascades. Activation of the H4 receptor by ST-1006 is expected to initiate the following events:

-

G Protein Activation: Binding of ST-1006 to the H4 receptor induces a conformational change, leading to the activation of the associated heterotrimeric Gi/o protein.

-

Inhibition of Adenylyl Cyclase: The activated Gαi subunit inhibits adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels.

-

Modulation of MAPK Pathways: The Gβγ subunits can modulate the activity of mitogen-activated protein kinase (MAPK) signaling pathways, including ERK, JNK, and p38. This modulation plays a role in regulating cellular processes such as inflammation and cell migration.

Experimental Protocols

The following are generalized protocols for assays commonly used to characterize histamine H4 receptor agonists like ST-1006. Researchers should optimize these protocols for their specific experimental conditions.

In Vitro: Basophil Migration Assay (Chemotaxis)

This assay measures the ability of ST-1006 to induce the migration of basophils.

Methodology:

-

Cell Isolation: Isolate basophils from fresh human peripheral blood using density gradient centrifugation followed by negative selection with magnetic beads.

-

Chemotaxis Chamber Setup: Use a multi-well chemotaxis chamber with a porous membrane (e.g., 5 µm pore size) separating the upper and lower wells.

-

Loading:

-

Add different concentrations of ST-1006 or a control chemoattractant to the lower wells.

-

Add the isolated basophil suspension to the upper wells.

-

-

Incubation: Incubate the chamber at 37°C in a humidified 5% CO₂ incubator for 1-3 hours.

-

Quantification:

-

Collect the cells that have migrated to the lower wells.

-

Quantify the migrated cells using a cell counter or by flow cytometry after staining with basophil-specific markers (e.g., CD123, CCR3).

-

-

Data Analysis: Express the results as the number of migrated cells or as a chemotactic index (fold increase in migration over the vehicle control).

In Vivo: Mouse Model of Atopic Dermatitis

This model is used to evaluate the anti-inflammatory and anti-pruritic effects of ST-1006 in vivo.

Methodology:

-

Animal Model: Use a suitable mouse strain that develops atopic dermatitis-like symptoms (e.g., NC/Nga mice) or induce dermatitis in a standard strain (e.g., BALB/c) using an irritant like oxazolone (B7731731) or MC903 (calcipotriol).

-

Sensitization and Challenge (for induced models):

-

Sensitization: Apply the irritant to a shaved area on the abdomen.

-

Challenge: After a set period (e.g., 7 days), apply a lower concentration of the irritant to the ears to elicit an inflammatory response.

-

-

Drug Administration: Administer this compound (e.g., via subcutaneous injection) at various doses prior to or during the challenge phase. A vehicle control group should be included.

-

Assessment of Inflammation:

-

Measure ear thickness daily using a digital caliper as an indicator of edema.

-

At the end of the study, collect ear tissue for histological analysis (e.g., H&E staining to assess cellular infiltration) and for measuring inflammatory cytokine levels (e.g., by ELISA or qPCR).

-

-

Assessment of Pruritus:

-

Videotape the mice for a defined period after the challenge.

-

Count the number of scratching bouts as a measure of itch behavior.

-

-

Data Analysis: Compare the ear thickness, histological scores, cytokine levels, and scratching behavior between the ST-1006-treated groups and the vehicle control group using appropriate statistical tests.

Safety and Toxicology

The toxicological properties of ST-1006 have not been thoroughly investigated. Standard safety and toxicology studies would be required to establish a comprehensive safety profile for this compound.

Conclusion

This compound is a potent and selective histamine H4 receptor agonist that serves as a valuable research tool for elucidating the role of the H4 receptor in health and disease. Its demonstrated anti-inflammatory and anti-pruritic properties in preclinical models suggest its potential as a therapeutic agent for inflammatory and allergic conditions. Further research is warranted to fully characterize its pharmacological profile, mechanism of action, and therapeutic potential.

References

ST-1006 Maleate: A Technical Guide for the Investigation of Allergic Inflammation

For Researchers, Scientists, and Drug Development Professionals

Abstract